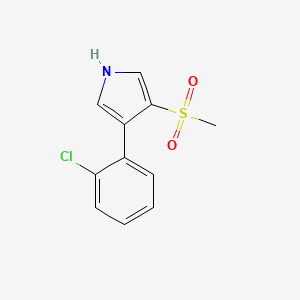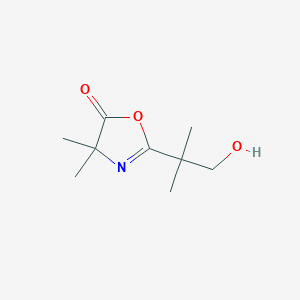
2-(1-Hydroxy-2-methylpropan-2-yl)-4,4-dimethyl-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Hydroxy-2-methylpropan-2-yl)-4,4-dimethyloxazol-5(4H)-one is an organic compound that belongs to the oxazolone family. This compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, and an oxazolone ring. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-2-methylpropan-2-yl)-4,4-dimethyloxazol-5(4H)-one typically involves the reaction of 2-amino-2-methyl-1-propanol with 2,2-dimethyl-1,3-dioxolane-4,5-dione under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolone ring.
Industrial Production Methods
In industrial settings, the production of 2-(1-Hydroxy-2-methylpropan-2-yl)-4,4-dimethyloxazol-5(4H)-one is carried out in large-scale reactors with precise control over temperature, pressure, and pH. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxy-2-methylpropan-2-yl)-4,4-dimethyloxazol-5(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxazolone ring can be reduced to form an amine.
Substitution: The methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of 2-(1-Keto-2-methylpropan-2-yl)-4,4-dimethyloxazol-5(4H)-one.
Reduction: Formation of 2-(1-Amino-2-methylpropan-2-yl)-4,4-dimethyloxazol-5(4H)-one.
Substitution: Formation of various substituted oxazolones depending on the substituent introduced.
Scientific Research Applications
2-(1-Hydroxy-2-methylpropan-2-yl)-4,4-dimethyloxazol-5(4H)-one is utilized in a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the development of polymers and advanced materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxy-2-methylpropan-2-yl)-4,4-dimethyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the oxazolone ring can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A compound with a similar hydroxy and methyl group but different overall structure.
2-Hydroxy-2-methylpropanoic acid: Another compound with a hydroxy and methyl group but lacks the oxazolone ring.
Uniqueness
2-(1-Hydroxy-2-methylpropan-2-yl)-4,4-dimethyloxazol-5(4H)-one is unique due to its oxazolone ring, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications where specific reactivity is required.
Properties
CAS No. |
650625-35-7 |
|---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-(1-hydroxy-2-methylpropan-2-yl)-4,4-dimethyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C9H15NO3/c1-8(2,5-11)6-10-9(3,4)7(12)13-6/h11H,5H2,1-4H3 |
InChI Key |
QTAIZKOINZHSRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)OC(=N1)C(C)(C)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone](/img/structure/B12890507.png)
![3-Ethyl-1-phenyl-4,5-dihydropyrrolo[2,3-b]pyrrol-2(1H)-one](/img/structure/B12890511.png)


![2-(Difluoromethoxy)benzo[d]oxazole-4-acrylic acid](/img/structure/B12890518.png)
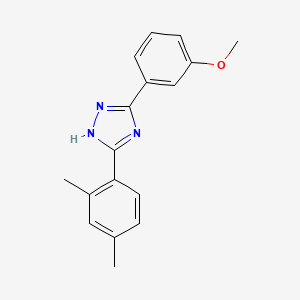
![3-(Benzofuran-2-yl)-1-methyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12890531.png)
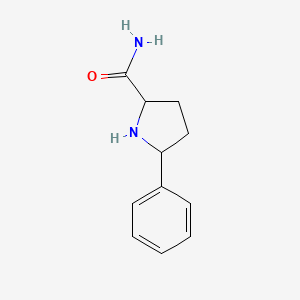
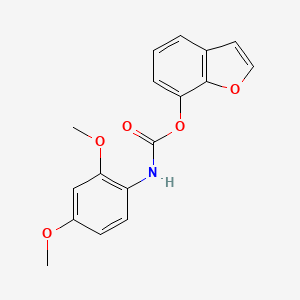
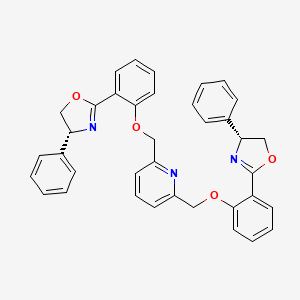
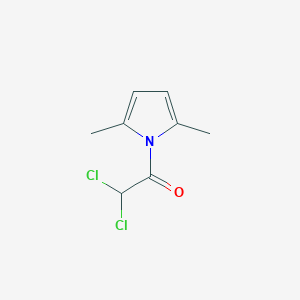
![4-(Pyrrolidin-1-yl)-5H-cyclopenta[b]pyridine](/img/structure/B12890551.png)
